REACTION_CXSMILES
|
[CH:1]1([S:7]([C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.B.C1COCC1.Cl>C1COCC1>[CH:1]1([S:7]([C:10]2[CH:11]=[CH:12][C:13]([CH2:14][NH2:15])=[CH:16][CH:17]=2)(=[O:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)S(=O)(=O)C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
stir for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture in vacuo
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)S(=O)(=O)C1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 625 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |